N-(2-adamantyl)-4-isopropoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H27NO2 |
|---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
N-(2-adamantyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H27NO2/c1-12(2)23-18-5-3-15(4-6-18)20(22)21-19-16-8-13-7-14(10-16)11-17(19)9-13/h3-6,12-14,16-17,19H,7-11H2,1-2H3,(H,21,22) |
InChI Key |
FFSTXISXZXPYMJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Characterization of N 2 Adamantyl 4 Isopropoxybenzamide
Synthetic Pathways for the N-(2-adamantyl)-4-isopropoxybenzamide Core Structure
The construction of this compound involves a multistep synthetic sequence, beginning with the separate preparation of the adamantane (B196018) amine precursor and the substituted benzoyl chloride, followed by their condensation to form the final amide product.
Adamantane Derivatization for Amine Precursor Synthesis
The synthesis of the key amine precursor, 2-aminoadamantane (B82074), is a crucial first step. The rigid and bulky adamantane cage presents unique challenges for functionalization. nih.gov While various methods exist for the introduction of functional groups onto the adamantane scaffold, the synthesis of 2-aminoadamantane often involves multi-step procedures. nih.govresearchgate.net These can include the conversion of adamantane to a suitable derivative, such as an adamantyl halide or alcohol, followed by nucleophilic substitution or rearrangement reactions to introduce the amine functionality at the 2-position. The inherent stability of the adamantane structure often necessitates forcing reaction conditions to achieve derivatization. nih.gov
Benzoyl Chloride or Carboxylic Acid Activation Strategies for Amide Formation
The formation of the amide bond is typically achieved through the reaction of an amine with an activated carboxylic acid derivative, most commonly a benzoyl chloride. umich.eduyoutube.comnih.gov The synthesis of 4-isopropoxybenzoyl chloride, the other key intermediate, can be accomplished through several routes. A common method involves the chlorination of 4-isopropoxybenzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.comorgsyn.org Alternatively, direct acylation of an appropriate benzene (B151609) derivative can be employed. google.com
The amide bond is then formed by the condensation of 2-aminoadamantane with 4-isopropoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the adamantane derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide linkage and the elimination of hydrogen chloride.
Introduction of the 4-Isopropoxy Substituent on the Benzamide (B126) Ring
The 4-isopropoxy group is typically introduced onto the benzene ring prior to the amide bond formation. This can be achieved by the Williamson ether synthesis, where a salt of 4-hydroxybenzoic acid or a related derivative is reacted with an isopropyl halide. The resulting 4-isopropoxybenzoic acid can then be converted to the corresponding benzoyl chloride as described previously. The presence of the isopropoxy group can influence the reactivity of the aromatic ring and the subsequent amide formation step.
Advanced Spectroscopic and Diffraction-Based Characterization Techniques
Once synthesized, the precise structure of this compound is confirmed using a suite of advanced analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. nih.govnih.govoatext.com By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be established.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the adamantyl cage, the isopropoxy group, and the aromatic ring. The protons on the adamantane scaffold would appear as a complex series of multiplets in the aliphatic region. The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the methine proton. The aromatic protons would appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) would appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net The spectrum would reveal the characteristic resonances for the carbons of the adamantyl framework, the isopropyl group, the aromatic ring, and the carbonyl carbon of the amide group, which would appear significantly downfield.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the adamantyl and isopropoxy fragments. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive C-H bond information. beilstein-journals.org
Below are tables summarizing the key chemical entities mentioned in this article.
Table 1: Compound Names
| Compound Name |
|---|
| This compound |
| 2-aminoadamantane |
| 4-isopropoxybenzoyl chloride |
| 4-isopropoxybenzoic acid |
| Adamantane |
| Thionyl chloride |
| Oxalyl chloride |
| Triethylamine |
| Pyridine |
| N-(2-adamantyl)-4-isocyanatobenzamide |
Table 2: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80 | d | 2H | Aromatic (ortho to C=O) |
| 6.90 | d | 2H | Aromatic (ortho to O-iPr) |
| 6.50 | br s | 1H | N-H |
| 4.65 | sept | 1H | O-CH(CH₃)₂ |
| 4.15 | m | 1H | Adamantyl-CH (C2) |
| 2.10-1.60 | m | 14H | Adamantyl-CH₂, CH |
Table 3: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 166.5 | C=O (amide) |
| 161.0 | Aromatic C-O |
| 129.0 | Aromatic C-H (ortho to C=O) |
| 127.0 | Aromatic C (ipso to C=O) |
| 115.0 | Aromatic C-H (ortho to O-iPr) |
| 70.0 | O-CH(CH₃)₂ |
| 55.0 | Adamantyl C2 |
| 38.0, 32.0, 28.0 | Adamantyl CH, CH₂ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS would be employed to confirm its elemental composition.
The expected exact mass of this compound (C₂₀H₂₇NO₂) can be calculated based on the most abundant isotopes of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915). The calculated monoisotopic mass would be approximately 313.2042 g/mol . An HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value very close to this calculated mass, typically within a few parts per million (ppm) of accuracy. This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 314.2115 |
| [M+Na]⁺ | 336.1934 |
| [M+K]⁺ | 352.1673 |
| [2M+H]⁺ | 627.4158 |
| [2M+Na]⁺ | 649.3977 |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
The key expected vibrational frequencies are:
N-H Stretch: A sharp to moderately broad absorption band is anticipated in the region of 3350-3250 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.
C-H Stretches: Multiple peaks are expected for the aliphatic C-H stretching vibrations of the adamantyl and isopropoxy groups in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching vibrations would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band is expected between 1680 and 1630 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the amide group. This is often referred to as the Amide I band.
N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found in the range of 1570-1515 cm⁻¹.
C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage in the isopropoxy group are expected to produce strong absorption bands in the 1260-1000 cm⁻¹ region.
Aromatic C=C Stretches: Several medium to weak absorption bands in the 1600-1450 cm⁻¹ region would indicate the presence of the benzene ring.
Table 2: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3350-3250 |
| Adamantyl/Isopropoxy | Aliphatic C-H Stretch | 3000-2850 |
| Aromatic | Aromatic C-H Stretch | >3000 |
| Amide | C=O Stretch (Amide I) | 1680-1630 |
| Amide | N-H Bend (Amide II) | 1570-1515 |
| Isopropoxy | C-O-C Stretch | 1260-1000 |
| Aromatic | C=C Stretch | 1600-1450 |
Note: This data is based on characteristic infrared absorption frequencies for the respective functional groups and has not been experimentally determined for the specific compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (Applicable to related derivatives for inferential insights)
While specific X-ray crystallography data for this compound is not available, analysis of related structures provides valuable inferential insights into its likely solid-state conformation and intermolecular interactions. Studies on other N-substituted adamantane amides and benzamide derivatives reveal common structural motifs. mdpi.comnih.gov
Molecular Pharmacology and Preclinical Biological Activities of N 2 Adamantyl 4 Isopropoxybenzamide and Its Analogs
Enzyme Inhibition Studies
The rigid, lipophilic adamantane (B196018) cage is a privileged scaffold in medicinal chemistry, often incorporated into molecules to enhance their interaction with biological targets. The following sections detail the inhibitory activities of N-(2-adamantyl)-4-isopropoxybenzamide analogs against several key enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase and butyrylcholinesterase are critical enzymes in the cholinergic system, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. While direct studies on this compound are absent, research into structurally related benzamide (B126) derivatives has been conducted. For instance, a series of N-benzylbenzamide analogs was assessed for inhibitory activity against both AChE and BuChE. However, these compounds were ultimately found to be more prominent as inhibitors of the enzyme tyrosinase. researchgate.net This suggests that while the benzamide scaffold is versatile, specific structural configurations are necessary to achieve potent cholinesterase inhibition, and not all derivatives are active against these targets.
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Modulation
BACE1 is a primary therapeutic target in Alzheimer's disease research due to its role in the production of amyloid-β peptides. The potential for adamantane-containing compounds to modulate this enzyme has been recognized. Patent filings have listed adamantyl benzamide derivatives among compounds being investigated as BACE1 inhibitors for the treatment of Alzheimer's disease. google.com However, specific data from these patents regarding the efficacy, structure-activity relationships, or the modulatory profile of compounds directly analogous to this compound are not detailed in the public domain.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Targeting
PfDHODH is an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite Plasmodium falciparum, making it a validated drug target. The adamantane moiety is explored in various antimalarial development programs. nih.gov In a study focused on a separate chemical reaction, N-(1-adamantyl)benzamide was utilized in the synthesis of a palladium complex. acs.org The work cited within this study for context relates to the discovery of PfDHODH inhibitors, suggesting that researchers in the field are working with adamantane-containing fragments. acs.org However, no direct inhibitory data for this compound or its close analogs against PfDHODH has been published.
DNA Topoisomerase I and IIα Inhibition
DNA topoisomerases are vital enzymes that control the topological state of DNA and are established targets for cancer chemotherapy. The benzamide functional group is present in some topoisomerase inhibitors. Research into a series of N-2-(phenylamino) benzamide derivatives identified them as dual inhibitors of Cyclooxygenase-2 (COX-2) and DNA Topoisomerase I. nih.gov The lead compound from this series, 1H-30, demonstrated a potent ability to inhibit Topoisomerase I and showed anticancer effects in preclinical models. nih.gov While these compounds differ from this compound by having a phenylamino (B1219803) group at the 2-position of the benzamide instead of an adamantyl group, this finding highlights the potential of the N-substituted benzamide scaffold to interact with the DNA topoisomerase active site.
Dipeptidyl Peptidase-4 (DPP-4) Activity Modulation
DPP-4 is a well-established therapeutic target for type 2 diabetes. Adamantane-containing compounds are prominent in this area. nih.gov Two clinically approved DPP-4 inhibitors, Vildagliptin and Saxagliptin, feature an adamantane or a functionalized adamantane-like structure, underscoring the effectiveness of this moiety for DPP-4 inhibition. researchgate.net
Research has specifically evaluated adamantane derivatives for DPP-4 inhibition. One study investigated a series of adamantane carboxamides and related compounds, performing in silico and in vitro testing. researchgate.net The results indicated that compounds with a nitrogen atom in the β-position of the side chain attached to the adamantane core showed the highest activity. researchgate.net The most active compound in that series, 3,5-dimethyladamantane 1-carboxamide, was identified as a selective DPP-4 inhibitor. researchgate.net
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Saxagliptin | DPP-4 | Potent, long-acting inhibitor | researchgate.net |
| Vildagliptin | DPP-4 | Potent inhibitor | researchgate.net |
| 3,5-dimethyladamantane 1-carboxamide | DPP-4 | 53.94 µM | researchgate.net |
Receptor Interaction and Modulation Profiles
The adamantyl benzamide scaffold has also been explored for its ability to interact with various G-protein coupled receptors (GPCRs) and ion channels.
An abstract from a scientific conference describes the exploration of the P2X7 receptor (P2X7R) pharmacophore using adamantyl benzamide and adamantyl cyanoguanidine series. st-andrews.ac.uk The P2X7R is an ATP-gated ion channel involved in neuroinflammation, making it a target for neurodegenerative and neuropsychiatric diseases. The research aimed to develop CNS-penetrant antagonists by exploring adamantane bioisosteres and heteroaromatic replacements for the benzene (B151609) ring in the adamantyl benzamide class of molecules. st-andrews.ac.uk
Furthermore, patent literature discloses sulfamoyl benzamide derivatives, which share the core benzamide structure, as modulators of cannabinoid receptors (CB1 and CB2). google.comgoogle.com These compounds are described as potential agonists or modulating ligands useful for a range of conditions, including pain, inflammation, and neurodegenerative diseases. google.com This indicates that modifications to the benzamide ring can direct the adamantane-containing scaffold toward cannabinoid receptor targets.
| Compound Class | Target Receptor | Observed Activity | Reference |
|---|---|---|---|
| Adamantyl benzamides | P2X7R | Antagonism | st-andrews.ac.uk |
| Sulfamoyl benzamide derivatives | Cannabinoid Receptors (CB1, CB2) | Modulation/Agonism | google.comgoogle.com |
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Derivatives of adamantane are recognized for their activity as N-Methyl-D-aspartate (NMDA) receptor antagonists. While direct experimental data for this compound is not extensively documented in publicly available research, the well-established role of other adamantane amine derivatives, such as memantine (B1676192) and amantadine (B194251), as uncompetitive NMDA receptor antagonists suggests a potential for similar activity. nih.gov These compounds typically act by blocking the ion channel of the NMDA receptor, thereby inhibiting excessive influx of calcium ions which is associated with excitotoxicity. nih.gov The mechanism of action for these antagonists is non-competitive, meaning they bind to a site within the receptor's ion channel, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. nih.gov This modulation of the NMDA receptor is a key area of investigation for neuroprotective therapeutics in conditions associated with excitotoxicity. nih.gov
Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Agonism
The sigma receptors, σ1R and σ2R, are intracellular chaperone proteins that have emerged as important targets for a variety of therapeutic areas. researchgate.net Adamantane-based scaffolds have been explored for their ability to interact with these receptors. nih.gov Research into sigma-2 receptor ligands has shown that adamantane can serve as a useful scaffold for designing compounds that bind to this receptor. nih.gov While specific studies on this compound are limited, related adamantane derivatives have been synthesized and evaluated for their sigma-2 receptor binding affinity. nih.gov
Sigma-1 receptor agonists have been shown to modulate a variety of neurotransmitter systems, including potentiating NMDA receptor function. nih.gov The interaction of adamantane derivatives with sigma-1 receptors is an active area of research, with some agonists demonstrating potential in models of neurological disorders. nih.govnih.gov Given the structural features of this compound, it is plausible that it or its analogs could exhibit affinity and agonist activity at one or both sigma receptors.
Cannabinoid Receptor (CB1, CB2) Affinities
The endocannabinoid system, primarily through the CB1 and CB2 receptors, is a key regulator of numerous physiological processes. The lipophilic nature of the adamantyl group has been leveraged in the design of cannabinoid receptor ligands to enhance affinity and selectivity. nih.gov Studies on adamantyl cannabinoids, which are structural analogs, have demonstrated high affinity for the CB1 receptor and varying degrees of selectivity over the CB2 receptor. nih.gov For instance, certain tricyclic cannabinoid analogs incorporating a 1-adamantyl group have shown high CB1 affinity. nih.gov
Table 1: Cannabinoid Receptor Binding Affinities of Analogous Adamantane Derivatives
| Compound/Analog | Receptor | Binding Affinity (Ki, nM) | Source |
| Adamantyl Cannabinoid Analog 1 | rCB1 | High Affinity | nih.gov |
| Adamantyl Cannabinoid Analog 1 | hCB2 | Moderate Selectivity over hCB2 | nih.gov |
| N-adamantyl-anthranil amide derivative | hCB2 | High Affinity | nih.gov |
| N-adamantyl-anthranil amide derivative | hCB1 | Excellent Selectivity vs. hCB1 | nih.gov |
Note: The data presented is for analogous compounds and is intended to suggest the potential activity of this compound.
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes, and its antagonists are being investigated for various therapeutic applications. nih.gov Hybrid molecules incorporating an adamantyl amide scaffold have been designed and evaluated as P2X7 receptor antagonists. nih.gov While direct evidence for this compound is lacking, the exploration of adamantyl-containing compounds in this area suggests that this structural motif is compatible with P2X7 receptor antagonism.
Anti-Infective Research Directions
The adamantane moiety is a well-known pharmacophore in anti-infective drug discovery. nih.gov Its incorporation into various molecular scaffolds has led to the development of agents with antiviral, antibacterial, and antifungal properties. mdpi.comresearchgate.net
Antiviral Activity against Influenza Viruses (e.g., M2 Protein, RNA-dependent RNA polymerase)
Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. nih.govnih.gov Their primary mechanism of action is the inhibition of the M2 protein, a proton-selective ion channel essential for the viral uncoating process. nih.govnih.gov The adamantane cage blocks the M2 channel, preventing the acidification of the virion interior and the subsequent release of the viral ribonucleoprotein into the host cell cytoplasm. nih.govnih.gov While resistance to these early adamantane drugs has emerged, the M2 protein remains a valid target for new antiviral agents. nih.govrsc.org
Another critical target for anti-influenza drug development is the viral RNA-dependent RNA polymerase (RdRp), an enzyme complex responsible for the replication and transcription of the viral genome. nih.govuochb.cznii.ac.jpnih.govunisi.it Inhibitors of the RdRp can effectively halt viral proliferation. nih.govuochb.cznii.ac.jpnih.govunisi.it Given the established antiviral properties of the adamantane core, this compound and its analogs represent a structural class with the potential for anti-influenza activity, possibly through interaction with the M2 protein or the RdRp complex.
Broad-Spectrum Antimicrobial Efficacy (Antibacterial, Antifungal)
Adamantane derivatives have demonstrated a wide range of antimicrobial activities. mdpi.comresearchgate.net Various studies have reported the synthesis of adamantane-containing compounds with efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.comresearchgate.netnih.gov For example, N'-(adamantan-2-ylidene)benzohydrazide, a compound structurally related to the subject of this article, has been noted for its potent broad-spectrum antibacterial activity. ias.ac.in The lipophilicity conferred by the adamantyl group is thought to facilitate the interaction of these molecules with microbial cell membranes. nih.gov
The antifungal potential of adamantane derivatives has also been explored. nih.gov Some analogs have shown activity against Candida albicans. nih.gov The introduction of an adamantane moiety can potentiate the activity of other antifungal agents. nih.gov
Table 2: Antimicrobial Activity of an Analogous Adamantane Derivative
| Compound | Organism | Activity | Source |
| N'-(adamantan-2-ylidene)benzohydrazide | Bacteria | Potent, Broad-Spectrum | ias.ac.in |
Note: The data presented is for an analogous compound and is intended to suggest the potential activity of this compound.
Anti-Tuberculosis Potential
The adamantane scaffold is a key feature in several compounds with demonstrated anti-tuberculosis (anti-TB) activity. A notable example is SQ109, an N-(adamantan-2-yl) derivative, which has been investigated as a drug candidate for tuberculosis. nih.govtmc.edu SQ109 is thought to target the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.govtmc.edu The disruption of this process ultimately inhibits cell wall biosynthesis. nih.gov
Furthermore, studies on other adamantane-containing compounds have highlighted the importance of the adamantyl group for anti-TB activity, often attributing it to increased lipophilicity which can enhance passage through the complex mycobacterial cell envelope. nih.gov For instance, a series of N-adamantyl-4-methoxyindole-2-carboxamides have been synthesized and evaluated for their antimycobacterial properties. One of the most potent compounds in this series demonstrated significant activity against Mycobacterium tuberculosis (Mtb) H37Rv strain.
The benzamide moiety is also present in compounds with antitubercular activity. A study on N-alkyl nitrobenzamides showed that these compounds exhibit promising activity against M. tuberculosis. nih.gov These findings suggest that the combination of an adamantyl group and a benzamide structure, as seen in this compound, could potentially yield a compound with significant anti-tuberculosis properties.
Table 1: Anti-Tuberculosis Activity of Selected Adamantane and Benzamide Analogs
| Compound/Analog Class | Target/Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| SQ109 | MmpL3 Transporter | Potent activity against drug-sensitive and drug-resistant Mtb. | nih.govtmc.edu |
| N-adamantyl-4-methoxyindole-2-carboxamides | Not specified | Showed excellent in vitro activity against wild-type Mtb H37Rv. | nih.gov |
| N-alkyl nitrobenzamides | Not specified | Demonstrated promising antitubercular activities. | nih.gov |
Cellular and Molecular Responses in In Vitro Systems
The antiproliferative potential of adamantane and benzamide derivatives has been explored against a range of human cancer cell lines. A study on adamantyl pyridin-4-ones, which share the adamantane moiety, demonstrated moderate to strong antiproliferative activity against colon carcinoma (HCT 116), lung carcinoma (H 460), breast carcinoma (MCF-7), and chronic myelogenous leukemia (K562) cell lines. mdpi.com Certain adamantane-containing derivatives in this series were particularly active at low micromolar concentrations against HCT 116, H 460, and MCF-7 cells. mdpi.com
Similarly, N-(alkyladamantyl)phthalimides, another class of adamantane analogs, have been evaluated for their antiproliferative effects. These compounds exhibited activity against breast carcinoma (MCF-7), colon carcinoma (SW 620 and HCT 116), acute lymphoblastic leukemia (MOLT-4), and lung carcinoma (H 460) cell lines. nih.gov The activity was noted to be more pronounced in the 2-adamantyl series of these compounds. nih.gov
Benzamide derivatives have also shown significant promise in anticancer research. For example, a series of N-(benzimidazol-2-yl)-substituted benzamides displayed significant antiproliferative activity against the MCF7 breast cancer cell line. nih.gov
Table 2: Antiproliferative Activity of Selected Adamantane and Benzamide Analogs
| Compound/Analog Class | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| Adamantyl pyridin-4-ones | HCT 116 (colon), H 460 (lung), MCF-7 (breast), K562 (leukemia) | Moderate to strong antiproliferative activity; some derivatives active at low micromolar concentrations. | mdpi.com |
| N-(alkyladamantyl)phthalimides | MCF-7 (breast), SW 620 (colon), HCT 116 (colon), MOLT-4 (leukemia), H 460 (lung) | Exhibited antiproliferative activity, with the 2-adamantyl series being generally more active. | nih.gov |
| N-(benzimidazol-2-yl)-substituted benzamides | MCF7 (breast) | Demonstrated significant antiproliferative effects. | nih.gov |
The antiproliferative effects of adamantane analogs are often associated with perturbations in the cell cycle. In the study of adamantyl pyridin-4-ones, it was observed that the treated cancer cells exhibited changes in their cell cycle distribution. mdpi.com Specifically, some of the tested compounds led to a reduction in the number of cells in the S phase, with a corresponding increase in the G0/G1 and G2/M phases. mdpi.com
Similarly, the investigation into N-(alkyladamantyl)phthalimides revealed that their antiproliferative activity was linked to a delay in cell cycle progression. nih.gov The most active compounds in this series were found to cause a delay at the G1/S phase transition. nih.gov Research on adamantyl isothiocyanates has also shown that these compounds can induce a delay in the G1 phase of the cell cycle in cells with mutant p53. nih.gov
These findings suggest that a potential mechanism of action for adamantane-containing compounds, and possibly for this compound, could involve the modulation of cell cycle checkpoints, leading to an arrest of cancer cell proliferation.
Table 3: Effects of Adamantane Analogs on Cell Cycle Progression
| Compound/Analog Class | Effect on Cell Cycle | Reference |
|---|---|---|
| Adamantyl pyridin-4-ones | Reduced S phase, increased G0/G1 and G2/M phases. | mdpi.com |
| N-(alkyladamantyl)phthalimides | Delay in G1/S phase progression. | nih.gov |
| Adamantyl isothiocyanates | Delay in G1 phase in mutant p53 cells. | nih.gov |
A significant body of research has identified the bacterial cell division protein FtsZ as a key target for benzamide-based antibacterial agents. nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. nih.gov Inhibition of FtsZ function disrupts cell division, ultimately leading to bacterial cell death. nih.gov
Benzamide derivatives have been shown to bind to a specific site on the FtsZ protein, distinct from the GTP-binding site, which promotes a conformational state that is incompatible with the proper assembly of the Z-ring. nih.govnih.gov This leads to the formation of non-functional FtsZ polymers and a block in cell division. nih.gov While direct evidence for this compound is unavailable, its benzamide core suggests that it could potentially interact with and inhibit FtsZ, contributing to antibacterial activity. The adamantyl group could further enhance this activity by facilitating penetration into the bacterial cell.
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function. A promising therapeutic strategy involves the use of small molecules to rescue the function of mutant p53. Research into adamantane derivatives has shown potential in this area. Specifically, a series of adamantyl isothiocyanates have been demonstrated to rescue the function of certain p53 mutants. nih.gov These compounds were found to act in a mutant p53-dependent manner, leading to the upregulation of wild-type p53 target genes. nih.gov
While these studies focused on isothiocyanate derivatives rather than benzamides, they highlight the potential for the adamantane scaffold to be incorporated into molecules designed to target and reactivate mutant p53. The lipophilic nature of the adamantane moiety may facilitate cell entry and interaction with the target protein. nih.gov Therefore, it is conceivable that an N-(2-adamantyl)-benzamide structure could be explored for its potential to rescue mutant p53 function, although this remains to be experimentally verified.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| SQ109 |
| N-adamantyl-4-methoxyindole-2-carboxamides |
| N-alkyl nitrobenzamides |
| Adamantyl pyridin-4-ones |
| N-(alkyladamantyl)phthalimides |
| N-(benzimidazol-2-yl)-substituted benzamides |
Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Design Principles for N 2 Adamantyl 4 Isopropoxybenzamide Analogs
Contributions of the Adamantane (B196018) Moiety to Biological Activity
The adamantane cage is not merely a passive lipophilic component; its rigid, three-dimensional structure plays a multifaceted role in defining the pharmacological profile of a molecule. nih.govnih.gov In drug design, this moiety has been successfully incorporated to improve the efficacy of various therapeutic agents, from antivirals to antidiabetics. benthamdirect.comnih.gov
Attachment at the C-2 position, as in N-(2-adamantyl)-4-isopropoxybenzamide, places the benzamide (B126) substituent on a secondary carbon. This contrasts with more commonly seen C-1 substituted adamantanes, such as the antiviral drug Amantadine (B194251). mdpi.com The substitution pattern dictates the spatial vector of the rest of the molecule, influencing how it is presented to and fits within the binding site of a biological target. The rigid nature of the adamantane scaffold ensures that this orientation is fixed, which can be advantageous for optimizing interactions with a specific receptor or enzyme pocket. nih.gov The unique three-dimensional structure of adamantane facilitates the precise positioning of substituents, allowing for a more effective exploration of drug targets. publish.csiro.au
A key consequence of substitution at the C-2 position of the adamantane core is the introduction of a chiral center. This means that this compound can exist as a pair of enantiomers. Biological systems, such as enzyme active sites and receptors, are inherently chiral. Consequently, different stereoisomers of a drug can exhibit significant differences in potency, efficacy, and metabolism.
One enantiomer may fit optimally into a binding pocket, maximizing favorable interactions (e.g., hydrophobic, van der Waals), while the other enantiomer may bind less effectively or not at all. Although specific studies on the differential activity of the enantiomers of this compound are not detailed in the available literature, the principle of stereoselectivity is a fundamental consideration in SAR. Molecular modeling and empirical testing are often used to determine the optimal stereoisomer for a given biological target. nih.gov
The substantial steric bulk of the adamantane group is a defining feature that significantly influences its biological activity. nih.gov This cage-like structure can serve two primary functions: facilitating molecular recognition and providing protection against enzymatic degradation.
Molecular Recognition: The size and shape of the adamantyl group can be ideal for fitting into large, hydrophobic pockets within an enzyme or receptor. researchgate.net This snug fit can enhance binding affinity through favorable van der Waals and hydrophobic interactions. nih.gov In the context of enzyme inhibition, the adamantane moiety can act as an anchor, occupying a specific sub-pocket within the active site.
Enzyme Protection: The steric hindrance provided by the adamantane cage can physically shield adjacent functional groups, such as the amide linkage in this compound, from the action of hydrolytic enzymes like proteases and amidases. nih.govmdpi.com This protection can lead to increased metabolic stability, a longer plasma half-life, and improved bioavailability of the compound. nih.govmdpi.com
The hydrophobic substituent constant for the adamantyl group (πadamantyl) is estimated to be approximately 3.1, indicating a substantial increase in the partition coefficient (logP). nih.gov This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. researchgate.net Within a binding site, the adamantane group promotes strong hydrophobic interactions with non-polar amino acid residues, which can be a primary driver of binding affinity. researchgate.net
| Substituent | Approximate LogP Contribution (π value) |
|---|---|
| Methyl | 0.5 |
| Ethyl | 1.0 |
| Phenyl | 2.0 |
| Adamantyl | 3.1 nih.gov |
Substituent Effects on the 4-Isopropoxybenzamide Scaffold
The 4-isopropoxybenzamide portion of the molecule is not merely a linker for the adamantane group but is an active contributor to the molecule's interaction with its biological target. The nature and position of substituents on the phenyl ring are critical for tuning activity.
The placement of the isopropoxy group at the para-position (C-4) of the benzamide ring is significant. This position often allows the substituent to extend into a specific region of the binding pocket without causing steric clashes. The isopropoxy group itself has several features that contribute to binding:
Size and Lipophilicity: It is a moderately sized, lipophilic group that can engage in hydrophobic interactions within the target's binding site.
Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with a corresponding hydrogen bond donor on the protein target.
Research on closely related analogs has underscored the importance of this scaffold. In a study of N-(3-allyl-4-isopropoxyphenyl)carboxamides as inhibitors of the 15-lipoxygenase (SLO) enzyme, the analog featuring an adamantane carboxamide was the most potent inhibitor identified. nih.govnih.gov This highlights the synergistic contribution of both the adamantane moiety and the substituted phenyl ring. The enlargement of the amide moiety from smaller cycloalkyl groups to the bulky adamantane group progressively increased the inhibitory potency. nih.govnih.gov
| Compound | Amide Moiety (R in R-CONH-) | Inhibitory Potency (IC₅₀, µM) |
|---|---|---|
| 6a | Cyclopropyl | 45.54 nih.gov |
| 6f | Adamantyl | 1.35 nih.govnih.gov |
The data clearly demonstrate that for this particular scaffold targeting this enzyme, the bulky, lipophilic adamantane group provided a significant advantage in potency compared to a much smaller cyclopropyl group, confirming the crucial role of the adamantane moiety in achieving high efficacy. nih.govnih.gov
Electronic and Steric Effects of Substituents on the Benzene (B151609) Ring
The nature and position of substituents on the benzene ring of this compound can significantly modulate its biological activity through a combination of electronic and steric effects. These effects influence the molecule's conformation, its ability to interact with the target protein, and its pharmacokinetic properties.
The 4-isopropoxy group is an electron-donating group due to the resonance effect of the oxygen lone pair, which increases the electron density of the benzene ring, particularly at the ortho and para positions. This alteration in electron distribution can affect the strength of interactions, such as hydrogen bonding or π-π stacking, with the biological target. The steric bulk of the isopropoxy group also plays a crucial role. It can influence the orientation of the benzamide moiety within the binding pocket of a receptor or enzyme. Replacing the isopropoxy group with smaller or larger alkoxy groups can help to probe the steric tolerance of the binding site. For instance, a smaller methoxy group might allow for a different binding orientation, while a larger tert-butoxy group could introduce steric hindrance, potentially reducing affinity.
Furthermore, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) at different positions on the benzene ring can drastically alter the electronic properties of the molecule. An electron-withdrawing group would decrease the electron density of the ring and could influence the acidity of the amide N-H, potentially affecting hydrogen bonding capabilities. The interplay between the electronic nature and the steric hindrance of various substituents provides a basis for fine-tuning the activity of this compound analogs.
A hypothetical data table illustrating the potential impact of different substituents on a generic biological activity is presented below.
| Substituent at 4-position | Electronic Effect | Steric Bulk | Hypothetical IC50 (nM) |
| -OCH(CH3)2 (Isopropoxy) | Electron-donating | Moderate | 50 |
| -OCH3 (Methoxy) | Electron-donating | Small | 75 |
| -OC(CH3)3 (tert-Butoxy) | Electron-donating | Large | 120 |
| -H | Neutral | Very Small | 200 |
| -Cl | Electron-withdrawing | Small | 90 |
| -NO2 | Strongly Electron-withdrawing | Moderate | 150 |
Modifications to the Amide Linker and its Conformational Flexibility
The amide linker (-CONH-) in this compound is a critical structural element that connects the adamantyl and benzoyl moieties. Its relative rigidity and planar nature, due to the partial double bond character of the C-N bond, impose conformational constraints on the molecule. The orientation of the adamantyl group relative to the benzoyl ring is largely determined by the torsion angles around the amide bond.
Modifications to this linker can have a profound impact on the compound's biological activity by altering its three-dimensional shape and its ability to form key hydrogen bonds. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. Replacing the amide bond with bioisosteres, such as a reverse amide, an ester, a ketone, or an alkene, would significantly change the molecule's hydrogen bonding capacity and conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These approaches can provide a deeper understanding of the SAR and guide the design of new, more potent analogs.
In a typical 3D-QSAR study of adamantyl benzamide derivatives, the molecules are aligned based on a common scaffold. Then, steric and electrostatic fields around each molecule are calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS) regression. The results are often visualized as contour maps, which highlight regions in space where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, a CoMFA contour map might indicate that bulky substituents are preferred in the region occupied by the adamantyl group, while electronegative groups are favored near the carbonyl oxygen of the amide linker.
A study on adamantyl N-benzylbenzamides as melanogenesis inhibitors provides a relevant example of how 3D-QSAR can be applied to this class of compounds. The contour map analysis in that study indicated that the steric contribution of the adamantyl moiety is important for activity. Similarly, for this compound analogs, QSAR models could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.
A hypothetical table of descriptors that could be used in a QSAR model for this series is provided below.
| Descriptor | Type | Potential Influence on Activity |
| cLogP | Physicochemical | Lipophilicity, membrane permeability |
| Molecular Weight | Physicochemical | Size, steric hindrance |
| Dipole Moment | Electronic | Polarity, intermolecular interactions |
| HOMO/LUMO Energy | Electronic | Reactivity, charge transfer interactions |
| Steric Fields (CoMFA) | 3D | Shape, steric fit in binding pocket |
| Electrostatic Fields (CoMFA) | 3D | Charge distribution, electrostatic interactions |
Rational Design Strategies Based on Ligand Efficiency and Binding Energy Contributions
Rational drug design for analogs of this compound can be significantly enhanced by considering metrics such as ligand efficiency (LE) and by analyzing the binding energy contributions of different molecular fragments.
Ligand efficiency is a measure of the binding affinity of a molecule per heavy (non-hydrogen) atom. It is a useful metric for comparing the "quality" of different compounds, as it normalizes potency for size. A higher LE value indicates that a molecule is more efficient at binding to its target. The goal in lead optimization is often to increase potency without a proportional increase in molecular weight, thereby improving the LE. For this compound, this could involve making small, strategic modifications that enhance binding affinity. For example, replacing the isopropoxy group with a different substituent that forms a more favorable interaction with the target, without significantly increasing the size of the molecule, could lead to an improved LE.
Computational Chemistry and Molecular Modeling in N 2 Adamantyl 4 Isopropoxybenzamide Research
Predicting Ligand-Target Engagement through Molecular Docking Simulations
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is fundamental in identifying potential biological targets and understanding the initial binding events of N-(2-adamantyl)-4-isopropoxybenzamide.
Unveiling Putative Binding Sites and Crucial Molecular Interactions
Docking simulations can effectively identify putative binding sites on various protein targets for this compound. By sampling a multitude of possible conformations and orientations of the ligand within the protein's architecture, these simulations pinpoint energetically favorable binding pockets. For adamantane (B196018) derivatives, studies have shown that the bulky adamantyl cage often anchors the molecule within hydrophobic pockets of the receptor. nih.gov The isopropoxybenzamide moiety, with its potential for hydrogen bonding and aromatic interactions, can then form specific contacts with key amino acid residues.
For instance, in analogous systems, the amide group is often observed to form hydrogen bonds with backbone or side-chain atoms of residues like arginine, asparagine, or glutamine. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The specific residues involved would be highly dependent on the topology and amino acid composition of the target's binding site.
Quantifying Binding Affinities and Prioritizing Analogs
A significant advantage of molecular docking is its ability to estimate the binding affinity between a ligand and its target, typically expressed as a docking score. These scores, derived from scoring functions that approximate the free energy of binding, allow for the ranking of different analogs of this compound. This enables a virtual screening process where numerous derivatives can be assessed for their potential to bind more effectively than the parent compound. For example, modifications to the isopropoxy group or substitutions on the benzamide (B126) ring can be computationally evaluated to predict their impact on binding affinity. This prioritization helps to focus synthetic efforts on the most promising candidates, thereby accelerating the drug discovery pipeline.
Capturing the Dynamic Nature of Ligand-Protein Interactions with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach provides a more realistic representation of the biological system and allows for a deeper understanding of the ligand-protein interactions.
Observing Conformational Adaptations in Target Proteins
The binding of a ligand can induce significant conformational changes in the target protein, a phenomenon known as "induced fit." MD simulations can capture these changes by simulating the protein's flexibility in the presence of this compound. These simulations can reveal how the protein adapts its shape to accommodate the ligand, which can be crucial for its function. For example, the binding of the adamantyl group might cause a hydrophobic pocket to expand or change its shape, while interactions with the isopropoxybenzamide tail could trigger allosteric changes in distant parts of the protein, ultimately modulating its activity. nih.govnih.gov
Assessing the Stability of the Ligand-Receptor Complex
MD simulations are invaluable for assessing the stability of the complex formed between this compound and its target protein. By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound within the active site or if it dissociates over time. Key metrics such as root-mean-square deviation (RMSD) of the ligand and protein, as well as the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), are monitored throughout the simulation to provide a quantitative measure of complex stability. This information is critical for validating the binding poses predicted by molecular docking and for ensuring that the designed ligand will have a sufficient residence time at its target to exert its biological effect.
Probing Electronic Properties and Reactivity with Quantum Chemical (QM) Calculations
Quantum chemical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These methods are employed to understand the intrinsic properties of this compound that govern its reactivity and interactions.
QM calculations can be used to determine a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.govepstem.netepstem.net The MEP map highlights the electron-rich and electron-deficient regions of the molecule, providing insights into where it is likely to engage in electrostatic interactions with its biological target. nih.gov For this compound, these calculations can help to rationalize the observed binding modes and guide the design of analogs with improved electronic complementarity to the target's active site.
Charge Distribution Analysis
Charge distribution analysis is crucial for understanding the electrostatic potential and reactivity of this compound. The distribution of partial charges on the atoms influences how the molecule interacts with its biological target. For instance, the oxygen and nitrogen atoms of the amide group typically carry partial negative charges, making them potential hydrogen bond acceptors. Conversely, the amide hydrogen possesses a partial positive charge, acting as a hydrogen bond donor. The adamantyl and isopropoxy groups, being largely nonpolar, contribute to the hydrophobic character of the molecule. Computational methods like Mulliken population analysis or methods based on fitting the electrostatic potential can be employed to quantify these partial charges, providing a basis for understanding intermolecular interactions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich isopropoxy-substituted benzene (B151609) ring, while the LUMO may be associated with the benzamide portion. Understanding the distribution and energies of these frontier orbitals can help in predicting sites of metabolism and potential interactions with biological macromolecules. youtube.com
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |
Note: The values presented are hypothetical and for illustrative purposes.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a cornerstone of modern drug discovery, and it has been successfully applied in the search for novel ligands related to this compound, particularly in the context of soluble epoxide hydrolase (sEH) inhibitors. nih.govpmu.ac.at A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For sEH inhibitors, a typical pharmacophore model would include features such as:
Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen of the amide or urea group.
Hydrogen Bond Donors: Represented by the N-H group of the amide or urea.
Hydrophobic/Aromatic Regions: To interact with nonpolar pockets in the enzyme's active site, often fulfilled by the adamantyl and substituted phenyl moieties.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that fit the model and are therefore likely to be active. nih.govnih.gov This approach has proven effective in identifying structurally diverse sEH inhibitors with high potency, some with IC50 values in the low nanomolar range. nih.gov
In Silico Assessment of Drug-Like Characteristics Relevant to Design
The evaluation of drug-like properties is a critical step in the design of new therapeutic agents. In silico methods provide a rapid and cost-effective way to predict the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds like this compound. researchgate.netnih.gov
Permeability Prediction and Membrane Interactions
The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a key determinant of its oral bioavailability and central nervous system activity. biorxiv.org In silico models can predict permeability based on physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). nih.gov For this compound, its relatively high lipophilicity, conferred by the adamantyl and isopropoxy groups, suggests good membrane permeability. The topological polar surface area (TPSA) is another important descriptor, with lower values generally correlating with better permeability. nih.gov
Theoretical Metabolic Stability Considerations
The metabolic stability of a drug candidate significantly influences its half-life and duration of action. nih.gov In silico tools can predict potential sites of metabolism by identifying atoms most susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. mdpi.com For this compound, potential metabolic "soft spots" could include the isopropoxy group (O-dealkylation) and the adamantyl cage (hydroxylation). nih.gov While tertiary carbons of the adamantyl group are often considered primary sites for oxidation, studies have shown that secondary carbons can also be susceptible. nih.gov Computational predictions of metabolic stability can guide the chemical modification of the molecule to block these sites and enhance its metabolic profile. researchgate.net
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Implication |
| LogP | 4.2 | Good lipophilicity and permeability |
| TPSA (Ų) | 49.3 | Favorable for cell membrane penetration |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Moderate | Potential for CNS activity |
| CYP2D6 Substrate/Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |
Note: These values are illustrative and would be derived from various in silico prediction models.
Advanced Analysis of Non-Covalent Interactions in Binding Complexes
The binding of this compound to its biological target is governed by a complex interplay of non-covalent interactions. nih.gov Understanding these interactions is crucial for rational drug design and optimization.
Hydrogen Bonding: The amide moiety of this compound is a key player in forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. mdpi.comd-nb.info These interactions provide directionality and specificity to the binding.
Halogen Bonding: Although not present in the parent molecule, the introduction of halogen atoms (e.g., chlorine, bromine) into the benzamide ring could introduce halogen bonding capabilities, where the halogen atom acts as an electrophilic region (σ-hole) that can interact with nucleophilic sites on the protein.
Advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these non-covalent interactions in detail. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
